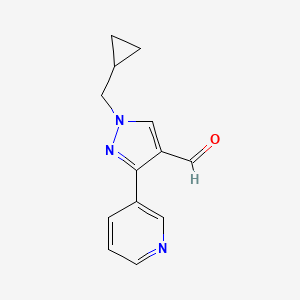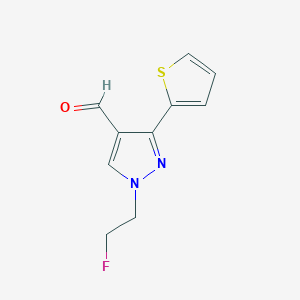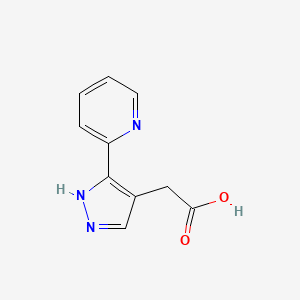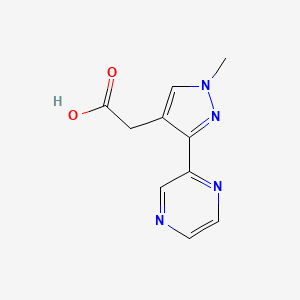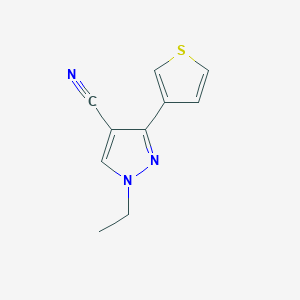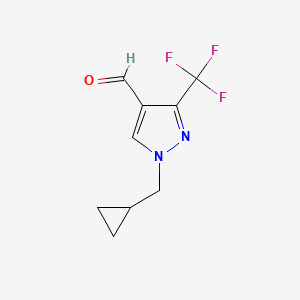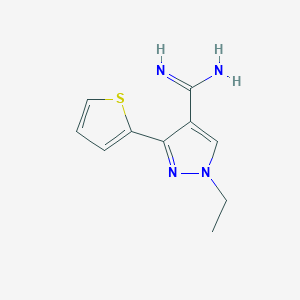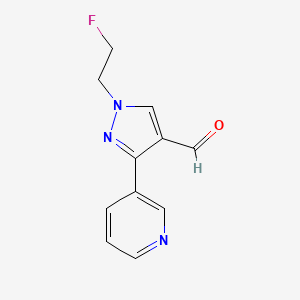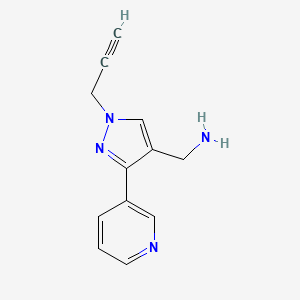
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
Descripción general
Descripción
1-(3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one, also known as AMT-AZT-P, is a novel synthetic molecule with potential applications in a variety of fields, such as drug research, biochemistry, and pharmacology. It is a member of the triazole class of compounds, which are characterized by the presence of a three-membered ring structure. This molecule has been studied for its potential to act as an inhibitor of a variety of enzymes, including cytochrome P450, which is involved in drug metabolism. Additionally, AMT-AZT-P has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties, making it a promising candidate for the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
Antimalarial Pharmacophore Development
The study by D’hooghe et al. (2011) explored the synthesis of 2-(aminomethyl)aziridines and their transformation into 1,2,3-triaminopropanes through a microwave-assisted, regioselective ring opening, identifying the compounds' antimalarial activity. The investigation into 2-[(1,2,4-triazol-1-yl)methyl]aziridines and 2-(N,N-diethylaminomethyl)aziridines, as well as their corresponding 1-(diethylamino)propanes, underlines the potential of both the 2-(aminomethyl)aziridine and the 1,2,3-triaminopropane units as novel antimalarial pharmacophores. This highlights the utility of the chemical structure in developing new antimalarial agents (D’hooghe, M., Kenis, S., Vervisch, K., Lategan, C., Smith, P. J., Chibale, K., & de Kimpe, N., 2011).
Antibacterial and Antifungal Activity
Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles and evaluated their antibacterial and antifungal efficacy. The compounds exhibited moderate activity against Bacillus subtilis and Candida albicans, with specific derivatives showing excellent anticonvulsant properties. This work illustrates the compound's versatility, serving as a scaffold for developing drugs with antibacterial, antifungal, and anticonvulsant activities (Rajasekaran, A., Murugesan, S., & Anandarajagopal, K., 2006).
Anti-Tubercular Agents
Research by Thomas, George, and Harindran (2014) focused on designing and synthesizing novel azetidinone derivatives incorporating a 1,2,4-triazole moiety for anti-tubercular activity. Their work highlights the importance of the 1,2,4-triazole ring in enhancing the compounds' effectiveness against Mycobacterium tuberculosis H37Rv strain, suggesting a promising avenue for new anti-tubercular drug development (Thomas, B., George, D., & Harindran, J., 2014).
Antifungal Evaluation
Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their antifungal properties against various Candida strains. The study identified specific triazole derivatives with significant antifungal activity, providing insights into designing new antifungal drugs (Lima-Neto, R., Cavalcante, N. N. M., Srivastava, R., Mendonça Júnior, F. M., Wanderley, A., Neves, R., & Dos Anjos, J. V., 2012).
Propiedades
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-2-9(15)13-5-8(6-13)14-4-7(3-10)11-12-14/h4,8H,2-3,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDNQOLQMONYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



